![molecular formula C20H20N2O3S2 B2404111 (E)-2-(2-cyano-3-(thiophène-2-yl)acrylamido)-6-méthyl-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate d'éthyle CAS No. 868154-69-2](/img/structure/B2404111.png)

(E)-2-(2-cyano-3-(thiophène-2-yl)acrylamido)-6-méthyl-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

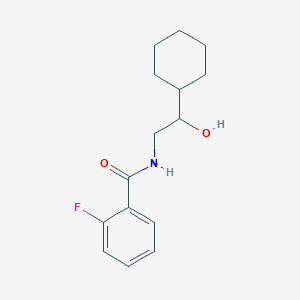

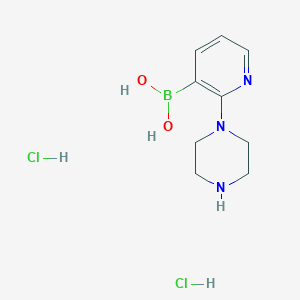

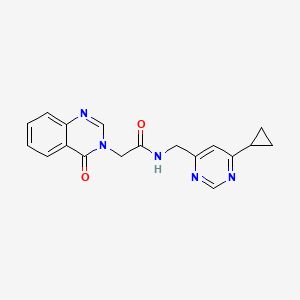

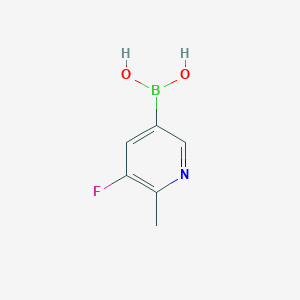

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.

BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application: La structure conjuguée du composé et ses propriétés d'acceptation d'électrons le rendent adapté à une utilisation en tant que sensibilisateur dans les DSSC. Plus précisément, sa bande interdite étroite (Eg) et sa longue longueur d'onde d'absorption (λmax) améliorent l'efficacité de la capture de la lumière. La fluoration de l'unité acceptrice améliore encore la séparation de charge et le transfert entre le donneur et l'accepteur, ce qui conduit à une conversion d'énergie plus efficace .

- Application: Des dérivés de ce composé ont été évalués pour leurs propriétés antioxydantes et antibactériennes. Par exemple, le N-(propylcarboxamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate a montré des activités mycolytiques, ce qui le positionne comme un agent antifongique potentiel .

- Application: L'incorporation de ce composé dans des transistors à effet de champ organiques (OFET) ou des photovoltaïques organiques (OPV) pourrait améliorer les propriétés de transport de charge en raison de son système π-conjugué. Ses faibles niveaux d'énergie et ses groupes cyano attracteurs d'électrons le rendent adapté aux semi-conducteurs unipolaires de type n .

- Application: Les groupes fonctionnels du composé peuvent servir de ligands en chimie de coordination. Par exemple, il peut former des complexes stables avec des ions de métaux de transition, conduisant potentiellement à de nouveaux catalyseurs ou à des matériaux luminescents .

- Application: Des approches innovantes basées sur l'hétérocyclisation d'alcynes fonctionnalisés ont été développées. Ce composé sert de précurseur pour la construction du cycle thiophène avec des motifs de substitution souhaités, permettant une synthèse efficace et régiosélective de thiophènes substitués .

- Application: La cristallographie aux rayons X sur monocristal et des techniques spectroscopiques (FT-IR, RMN 1H et RMN 13C) ont été utilisées pour caractériser ce composé et ses dérivés. Ces études fournissent des informations précieuses sur sa conformation et ses schémas de liaison .

Cellules solaires sensibilisées par un colorant (DSSC)

Activités antioxydantes et antibactériennes

Semi-conducteurs organiques

Chimie de coordination

Synthèse de dérivés du thiophène

Élucidation de la structure et études spectroscopiques

En résumé, ce composé polyvalent est prometteur dans divers domaines scientifiques, de l'énergie renouvelable à la science des matériaux et à la synthèse organique. Les chercheurs continuent d'explorer ses applications potentielles, ce qui en fait un domaine d'étude passionnant. 🌟

Mécanisme D'action

Target of Action

Similar compounds with thiophene and cyano groups have been used as sensitizers in dye-sensitized solar cells and as semiconductors in unipolar n-channel field-effect transistors .

Mode of Action

The compound’s mode of action is likely related to its electronic properties. The presence of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton .

Biochemical Pathways

Similar compounds have been shown to influence the energy levels in dye-sensitized solar cells and field-effect transistors .

Result of Action

The result of the compound’s action is likely related to its electronic properties. The incorporation of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton . This results in lower frontier orbital energy levels, facilitating electron injection and blocking hole accumulation effectively .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, in the context of dye-sensitized solar cells and field-effect transistors, the performance of similar compounds can be affected by factors such as light intensity, temperature, and the presence of other materials .

Propriétés

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSFUMMADJVWFY-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CS3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CS3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404029.png)

![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2404033.png)

![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)

![2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2404048.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)